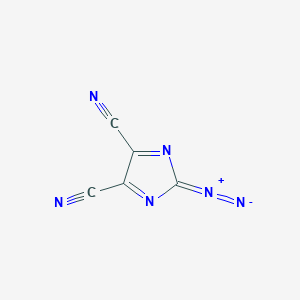

2-Diazo-4,5-dicyanoimidazole

描述

Historical Development and Early Investigations of Diazoimidazoles

The study of diazo compounds dates back to 1858 with the discovery of diazonium salts by Peter Griess. researchgate.net However, the specific investigation of diazo-substituted imidazoles came much later. An early and significant related compound, 5-diazoimidazole-4-carboxamide, was first used in coupling reactions in 1962 and became a cornerstone in the synthesis of imidazotetrazine anticancer drugs. frontiersin.orgnih.gov

The first documented preparation of 2-diazo-4,5-dicyanoimidazole itself appears in a 1973 patent. google.com This work detailed its synthesis from 2-amino-4,5-dicyanoimidazole via diazotization with aqueous hydrochloric acid and potassium nitrite (B80452). google.com The initial investigations highlighted its potential as an explosive, noting that the substance exploded at 146°C. google.com This early research established this compound not only as a new chemical entity but also as a starting point for creating other substituted dicyanoimidazoles through pyrolysis reactions. google.com These foundational studies paved the way for its subsequent exploration in various fields of synthetic chemistry.

Structural Context of the Imidazole (B134444) Ring System with Dicyano Substitution

The chemical behavior of this compound is profoundly influenced by its molecular structure, which combines an imidazole ring with two cyano (-C≡N) substituents at the 4 and 5 positions. The imidazole ring is a fundamental five-membered aromatic heterocycle containing two nitrogen atoms. The addition of two strongly electron-withdrawing cyano groups to this ring system drastically alters its electronic properties.

These dicyano substituents significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the imidazole core, enhancing its electron-accepting capabilities. This feature is critical for its reactivity, particularly in cycloaddition reactions. acs.org The synthesis of the core 4,5-dicyanoimidazole (B129182) structure is typically achieved through the reaction of diaminomaleonitrile (B72808) with reagents like triethyl orthoformate. nbinno.com While the imidazole ring itself is planar, the presence of bulky substituents can induce steric strain and cause slight non-planarity. The crystal structure of 2-diazoimidazole-4,5-dicarbonitrile has been determined, providing precise data on its solid-state conformation. osti.gov

Below is a table of key physicochemical properties for this compound.

| Property | Value | Source |

| IUPAC Name | 2-diazoimidazole-4,5-dicarbonitrile | nih.gov |

| Molecular Formula | C₅N₆ | nih.gov |

| Molecular Weight | 144.09 g/mol | nih.gov |

| Exact Mass | 144.01844403 Da | nih.gov |

| Topological Polar Surface Area | 74.3 Ų | nih.gov |

| Heavy Atom Count | 11 | nih.gov |

| Canonical SMILES | C(#N)C1=NC(=[N+]=[N-])N=C1C#N | nih.gov |

Significance of the Diazo Functionality in Heterocyclic Chemistry

The diazo group (-N₂) is one of the most versatile functional groups in modern organic synthesis, and its presence at the 2-position of the dicyanoimidazole ring imparts high reactivity to the molecule. researchgate.netrsc.org Diazo compounds are widely recognized as excellent precursors for the generation of carbenes or metallocarbenes, which are highly reactive intermediates. mdpi.com This transformation, typically induced by heat, light, or metal catalysis, involves the loss of a stable dinitrogen (N₂) molecule. mdpi.com

In the context of heterocyclic chemistry, the diazo functionality is a powerful tool for constructing new rings and forming a variety of carbon-heteroatom (C-X) and carbon-carbon (C-C) bonds. mdpi.comresearchgate.net Reactions involving diazo compounds are central to the synthesis of diverse heterocyclic systems, including indoles, isoquinolines, and other complex scaffolds. rsc.org Common transformations include:

Cycloaddition Reactions: Diazo compounds act as 1,3-dipoles in reactions with various dipolarophiles to form five-membered rings. mdpi.com

X-H Insertion Reactions: The carbene generated from a diazo precursor can insert into heteroatom-hydrogen bonds (e.g., O-H, N-H), a key step in building many heterocyclic frameworks. researchgate.net

Ylide Formation: Reaction with heteroatomic species can lead to the formation of ylides, which can then undergo subsequent rearrangements or reactions to create cyclic products. mdpi.com

The utility of diazo compounds, including α,β-unsaturated diazoketones and other functionalized variants, as multifunctional intermediates allows for the efficient assembly of complex molecular architectures that are often pursued for applications in medicinal chemistry and materials science. rsc.orgacs.org

Overview of Research Trajectories Pertaining to this compound

Research involving this compound has branched into several distinct areas, leveraging its unique reactivity.

One major research trajectory focuses on its use in cycloaddition reactions . Studies have explored its behavior as a dipolar species in reactions with electron-rich olefins like 1,1-dimethoxyethylene and dienes such as 2,3-dimethylbuta-1,3-diene. rsc.org A notable application in materials science is its reaction with scispace.comfullerene, which results in the formation of a novel fullerene derivative where an electron-poor heterocyclic moiety is attached to the fullerene sphere. acs.orgmdpi.com

A second area of investigation concerns its role as a precursor to energetic materials . As established in early studies, the compound is thermally sensitive and explosive. google.com More recent research has utilized it as an in situ generated intermediate for the synthesis of other high-nitrogen compounds. For example, it is used to produce 2,2′-Azobis(1H-imidazole-4,5-dicarbonitrile), another promising energetic material.

Finally, this compound serves as a starting material for the synthesis of other substituted imidazoles . Through pyrolysis in the presence of various reactants, the diazo compound decomposes to a reactive intermediate that can be trapped to form 2-substituted-4,5-dicyanoimidazoles or 1-substituted-2-halo-4,5-dicyanoimidazoles, demonstrating its utility as a synthetic platform. google.com

The table below summarizes some of the key reaction types investigated for this compound.

| Reaction Type | Reactant(s) | Product Type | Reference |

| Dipolar Cycloaddition | 1,1-dimethoxyethylene, 2,3-dimethylbuta-1,3-diene | Heterocyclic adducts | rsc.org |

| Cycloaddition | scispace.comFullerene | Fullerene-imidazole adduct | acs.orgmdpi.com |

| Pyrolysis/Decomposition | Halohydrocarbons, Hydrocarbons | Substituted 4,5-dicyanoimidazoles | google.com |

| Reduction/Coupling | Sodium sulfite | 2,2′-Azobis(1H-imidazole-4,5-dicarbonitrile) |

Structure

2D Structure

3D Structure

属性

CAS 编号 |

51285-29-1 |

|---|---|

分子式 |

C5N6 |

分子量 |

144.09 g/mol |

IUPAC 名称 |

2-diazoimidazole-4,5-dicarbonitrile |

InChI |

InChI=1S/C5N6/c6-1-3-4(2-7)10-5(9-3)11-8 |

InChI 键 |

RDUUEKMHPGJZGK-UHFFFAOYSA-N |

规范 SMILES |

C(#N)C1=NC(=[N+]=[N-])N=C1C#N |

产品来源 |

United States |

Synthetic Methodologies for 2 Diazo 4,5 Dicyanoimidazole

Diazotization of 2-Amino-4,5-dicyanoimidazole

The conversion of 2-amino-4,5-dicyanoimidazole to 2-diazo-4,5-dicyanoimidazole involves the reaction of the primary amino group with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid. This process first yields an intermediate diazonium salt, which, due to the electronic properties of the dicyanoimidazole ring, can be readily converted to the final diazo compound.

Formation of 4,5-Dicyanoimidazole-2-diazonium Salts

The initial step in the synthesis is the formation of the 4,5-dicyanoimidazole-2-diazonium salt. This is accomplished by treating a solution or suspension of 2-amino-4,5-dicyanoimidazole in a strong acid, such as hydrochloric acid, with an aqueous solution of sodium nitrite at low temperatures, typically between 0 and 5 °C. The low temperature is crucial to ensure the stability of the diazonium salt, as these intermediates can be prone to decomposition at higher temperatures researchgate.net.

The reaction proceeds through the formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and the strong acid. The nitrous acid then reacts with the amino group on the imidazole (B134444) ring to form a nitrosamine, which subsequently undergoes tautomerization and loss of water to yield the diazonium ion. The general mechanism for diazotization is a well-established process in organic chemistry.

The stability of the resulting 4,5-dicyanoimidazole-2-diazonium salt is influenced by the electron-withdrawing nature of the two cyano groups on the imidazole ring. While many diazonium salts are unstable and used in situ, some can be isolated, particularly when non-nucleophilic counterions are used researchgate.net. However, for the synthesis of this compound, the diazonium salt is typically generated and converted to the diazo compound in the same reaction vessel.

Optimized Protocols for Direct Synthesis of this compound

An established protocol for the synthesis of this compound involves the careful addition of a cooled solution of sodium nitrite to a stirred suspension of 2-amino-4,5-dicyanoimidazole in an acidic medium at 0 °C. The reaction is typically rapid, and the formation of the product is often indicated by a change in the appearance of the reaction mixture.

A general procedure for the diazotization of aminoimidazoles involves dissolving or suspending the aminoimidazole hydrochloride in a mineral acid (e.g., 1 N HCl) and then adding a solution of sodium nitrite dropwise with vigorous stirring while maintaining the temperature at 0 °C. The reaction is usually allowed to proceed for a short period, for instance, 5-10 minutes, after which the resulting precipitate, the diazoimidazole, is collected by filtration, washed with a non-reactive solvent like diethyl ether, and dried under vacuum researchgate.net.

The following table outlines a representative set of reaction conditions for the synthesis of this compound based on general diazotization procedures for related compounds.

| Parameter | Condition |

| Starting Material | 2-Amino-4,5-dicyanoimidazole |

| Reagents | Sodium Nitrite (NaNO₂) |

| Hydrochloric Acid (HCl) | |

| Solvent | Water |

| Temperature | 0 - 5 °C |

| Reaction Time | 5 - 10 minutes |

| Work-up | Filtration, washing with diethyl ether, vacuum drying |

Comparative Analysis of Synthetic Pathways and Yield Optimization

Currently, the diazotization of 2-amino-4,5-dicyanoimidazole stands as the primary and most direct synthetic pathway to this compound. While other general methods for the synthesis of diazo compounds exist, such as diazo transfer reactions or the oxidation of hydrazones, their application to the synthesis of this compound has not been extensively reported in the scientific literature.

The diazotization method offers several advantages, including the ready availability of the starting material, 2-amino-4,5-dicyanoimidazole, which has been reported as a commercially available compound researchgate.net. The reaction conditions are straightforward and utilize common laboratory reagents.

Yield optimization for this synthesis would likely focus on several key parameters:

Temperature Control: Strict maintenance of low temperatures (0-5 °C) is paramount to prevent the decomposition of the intermediate diazonium salt and the final diazo product.

Stoichiometry of Reagents: Careful control of the molar ratios of the aminoimidazole, acid, and sodium nitrite is essential to ensure complete conversion and minimize side reactions. An excess of nitrous acid can lead to unwanted byproducts.

Acid Concentration: The concentration of the mineral acid can influence the reaction rate and the stability of the diazonium salt. Optimization of the acid concentration could lead to improved yields.

Rate of Addition: The slow, controlled addition of the sodium nitrite solution helps to maintain a consistent low temperature and prevent localized excesses of the reagent.

Due to the limited number of reported synthetic routes for this specific compound in publicly available literature, a direct comparative analysis of different pathways with experimental data is not feasible at this time. The focus remains on optimizing the well-established diazotization protocol to achieve the highest possible yield and purity of this compound.

Reactivity and Mechanistic Pathways of 2 Diazo 4,5 Dicyanoimidazole

Thermal and Photochemical Decomposition Processes

Like other diazo compounds, 2-diazo-4,5-dicyanoimidazole is susceptible to decomposition under thermal or photochemical conditions. mdpi.com This process typically involves the extrusion of a molecule of dinitrogen (N₂), which is a highly stable molecule, providing a strong thermodynamic driving force for the reaction. digimat.innih.gov The decomposition results in the formation of highly reactive intermediates.

The thermal stability of diazo compounds can be assessed by techniques such as Differential Scanning Calorimetry (DSC), which measures the temperature at which decomposition begins (onset temperature) and the energy released. nih.gov While specific kinetic data for the nitrogen evolution from this compound is not extensively detailed in the literature, data from analogous stabilized diazo compounds can provide insight. The stability of diazo compounds is influenced by the electronic nature of their substituents. nih.gov Electron-withdrawing groups, such as the dicyanoimidazole moiety, generally increase the stability of the diazo compound by delocalizing electron density from the carbon bearing the diazo group. nih.gov

The decomposition process is characterized by a sharp mass loss corresponding to the release of N₂ gas. nih.gov The rate of this decomposition is temperature-dependent, increasing at higher temperatures.

Table 1: Onset Decomposition Temperatures for Representative Stabilized Diazo Compounds

| Compound | Onset Temperature (°C) | Enthalpy of Decomposition (ΔHD, kJ mol–1) |

|---|---|---|

| Ethyl (phenyl)diazoacetate | 118.5 | -132 |

| Methyl (phenyl)diazoacetate | 120.3 | -143 |

| Ethyl 2-diazo-3-oxobutanoate | 108.8 | -160 |

| Dimethyl 2-diazomalonate | 101.4 | -130 |

This table presents data for analogous compounds to illustrate the general thermal properties of stabilized diazo compounds. Data sourced from reference nih.gov.

The decomposition of this compound with the loss of dinitrogen is expected to generate a highly reactive electron-deficient species. Depending on the electronic distribution and subsequent rearrangement, this intermediate can be described as a carbene or a nitrene. rsc.orgresearchgate.net

Carbene Intermediate: The conventional decomposition pathway for diazoalkanes involves the formation of a carbene. digimat.in In this case, loss of N₂ would generate 4,5-dicyanoimidazol-2-ylidene, a carbene intermediate. Such species are typically characterized by their subsequent reactions, such as cyclopropanation of olefins or insertions into C-H or O-H bonds. mdpi.com

Nitrene Intermediate: It has been proposed that this compound can react via a nitrene intermediate. rsc.org This pathway involves a rearrangement where one of the imidazole (B134444) ring nitrogens is implicated in the diazo system's decomposition. Rearrangements of aromatic and heteroaromatic nitrenes and carbenes are complex and can involve ring-expansion or ring-opening processes to form transient ylides or ketenimines. researchgate.net

The direct spectroscopic characterization of these transient intermediates is challenging due to their high reactivity. Their existence is often inferred from product analysis of trapping experiments with specific reagents. researchgate.net For instance, the formation of cyclopropanes in the presence of alkenes is strong evidence for a carbene or carbenoid intermediate. wikipedia.orgresearchgate.net

Cycloaddition Reactions

The diazo group is a classic 1,3-dipole, making this compound a suitable substrate for 1,3-dipolar cycloaddition reactions. nih.govlibretexts.org Furthermore, the carbene generated from its decomposition can participate in other types of cycloadditions.

This compound has been shown to undergo dipolar cycloaddition reactions with electron-rich alkenes such as 1,1-dimethoxyethylene and 2,3-dimethylbuta-1,3-diene. rsc.org These reactions are proposed to proceed through the nitrene form of the diazo compound. rsc.org In a typical 1,3-dipolar cycloaddition, the diazo compound adds across the double bond of the dipolarophile to form a five-membered heterocyclic ring, often a pyrazoline, which may be stable or undergo further reactions like nitrogen extrusion. researchgate.net

Table 2: Examples of 1,3-Dipolar Cycloaddition Reactions

| Dipolarophile | Proposed Intermediate | Product Type | Ref. |

|---|---|---|---|

| 1,1-Dimethoxyethylene | Nitrene | Heterocyclic adduct | rsc.org |

The generation of a carbene or a metal-stabilized carbenoid from this compound allows for its use in cyclopropanation reactions. wikipedia.orgresearchgate.net In this process, the carbene adds across an alkene double bond to form a cyclopropane (B1198618) ring. harvard.edu These reactions can be performed intermolecularly with a separate olefin substrate or intramolecularly if a double bond is present in the diazo compound's molecular framework.

Transition metal catalysts, particularly those based on rhodium, copper, and palladium, are frequently used to mediate these reactions. researchgate.netnih.gov The catalyst coordinates to the diazo compound, facilitates the loss of N₂, and forms a metal-carbene intermediate (carbenoid). digimat.in This carbenoid is then transferred to the olefin. The use of chiral catalysts can enable highly enantioselective cyclopropanations. nih.govnih.gov Given the established reactivity of diazo compounds, the carbene derived from this compound is expected to undergo such transformations, providing access to cyclopropanes bearing the dicyanoimidazole moiety.

Nucleophilic Aromatic Substitution (NAS) on the Imidazole Ring

The imidazole ring of this compound is highly electron-deficient due to the powerful electron-withdrawing nature of the two nitrile groups. libretexts.org This electronic feature makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions bearing a suitable leaving group. crossref.org

For an SNAr reaction to occur, two main conditions must be met: the aromatic ring must be electron-poor, and there must be a good leaving group (such as a halide) attached to the ring. libretexts.org While the diazo group itself is not a typical leaving group in SNAr, related 2-halo-4,5-dicyanoimidazoles readily undergo substitution. consensus.app Nucleophiles attack the electron-deficient carbon atom bearing the leaving group, proceeding through a negatively charged intermediate (a Meisenheimer-type complex), which is stabilized by the electron-withdrawing cyano groups. Subsequent loss of the leaving group restores the aromaticity of the ring.

Table 3: Potential Nucleophiles for NAS on an Activated Dicyanoimidazole Ring

| Nucleophile Class | Example |

|---|---|

| Alkoxides | RO⁻ |

| Amines | RNH₂, R₂NH |

| Thiolates | RS⁻ |

| Azides | N₃⁻ |

This table lists general classes of nucleophiles that could react with a suitably substituted 4,5-dicyanoimidazole (B129182) core via an SNAr mechanism. libretexts.orgconsensus.app

Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Imidazoles, N,N-Dimethylaminopyridine)

While direct experimental data for this compound is limited, its reactions with nitrogenous nucleophiles can be predicted based on the well-established chemistry of electron-deficient diazo compounds. The primary mode of interaction involves the nucleophilic attack of the nitrogen lone pair on the electrophilic diazo carbon.

In the case of tertiary amines, such as N,N-Dimethylaminopyridine (DMAP), the reaction is anticipated to form an ammonium (B1175870) ylide. The nitrogen of DMAP would attack the diazo carbon, leading to the loss of N₂ and the formation of a resonance-stabilized ylide. These ylides are valuable synthetic intermediates, capable of undergoing further reactions such as- or-sigmatropic rearrangements or acting as nucleophiles themselves in reactions like the Stevens or Sommelet-Hauser rearrangements, depending on the substrates and conditions. The reaction with other imidazoles would proceed similarly, leading to the formation of a 2-(imidazol-1-yl)-4,5-dicyanoimidazole product after N₂ extrusion.

Table 1: Predicted Reactions with Nitrogen-Containing Nucleophiles

| Nucleophile | Expected Intermediate | Probable Final Product | Reaction Type |

|---|---|---|---|

| Primary/Secondary Amines (R₂NH) | Zwitterionic Adduct | 2-(Dialkylamino)-4,5-dicyanoimidazole | Nucleophilic Attack / N-H Insertion |

| Imidazole | Zwitterionic Adduct | 2-(Imidazol-1-yl)-4,5-dicyanoimidazole | Nucleophilic Attack / N₂ Elimination |

Displacement Reactions with Anionic Species (e.g., Cyanide, Azide)

Anionic nucleophiles are expected to react readily with this compound, leading to displacement of the diazo group. The mechanism likely involves the initial loss of dinitrogen to form the highly electrophilic 2-carbene-4,5-dicyanoimidazole, which is then rapidly trapped by the anion.

Reaction with sodium or potassium cyanide would introduce a third cyano group onto the imidazole ring, yielding the 2,4,5-tricyanoimidazole anion. This reaction underscores the potent electrophilicity of the carbene intermediate generated from the diazo precursor.

Similarly, reaction with an azide (B81097) salt, such as sodium azide, is predicted to form a 2-azido-4,5-dicyanoimidazole product. This proceeds through the nucleophilic attack of the azide anion on the carbene. The resulting azido-substituted imidazole is a versatile precursor for the synthesis of various nitrogen-containing heterocyclic systems, potentially through nitrene intermediates generated upon thermolysis or photolysis of the azido (B1232118) group.

Table 2: Predicted Displacement Reactions with Anionic Species

| Anionic Nucleophile | Reactive Intermediate | Expected Product |

|---|---|---|

| Cyanide (CN⁻) | 2-Carbene-4,5-dicyanoimidazole | 2,4,5-Tricyanoimidazole Anion |

Pyrolytic Transformations and Thermolysis

Thermal decomposition is a characteristic reaction of diazo compounds, typically proceeding with the extrusion of molecular nitrogen to generate a carbene. For this compound, thermolysis provides a direct route to the highly electrophilic 2-carbene-4,5-dicyanoimidazole. The subsequent fate of this carbene is dictated by the reaction medium. The thermal stability of diazo compounds is influenced by their substituents; electron-withdrawing groups, such as the cyano groups in this molecule, generally increase stability compared to non-stabilized aliphatic diazo compounds. Nevertheless, upon reaching its decomposition temperature, the carbene is readily formed.

Formation of 1-Hydrocarbon Substituted-2-halo-4,5-dicyanoimidazoles via Halohydrocarbon Pyrolysis

When pyrolysis is conducted in a halohydrocarbon solvent (e.g., chloroform (B151607) or carbon tetrachloride), the generated carbene can react with the solvent molecules. A plausible mechanistic pathway involves the formation of a halonium ylide intermediate through the attack of the carbene on a halogen atom of the solvent. This ylide can then undergo rearrangement or react further.

A likely outcome is a formal insertion of the carbene into the carbon-halogen bond. For example, pyrolysis in chloroform (CHCl₃) could lead to the formation of 2-chloro-2-(dichloromethyl)-4,5-dicyanoimidazole, though this would be a complex pathway. A more direct pathway, often observed with highly electrophilic carbenes, is radical abstraction-recombination. The carbene could abstract a halogen atom to form a radical pair, which then combines to form the final product. The specifics of the hydrocarbon substituent at the N-1 position would depend on subsequent reactions or if a pre-substituted diazoimidazole was used. Without specific experimental reports, the precise structures remain speculative but would derive from the reaction of the carbene with the halohydrocarbon.

Rearrangement Reactions and Isomerization Pathways of this compound

The reactivity of this compound is significantly influenced by its α-diazo functionality, which serves as a precursor to highly reactive intermediates such as carbenes and nitrenes. These intermediates can undergo a variety of rearrangement and isomerization reactions, leading to the formation of new molecular scaffolds. While specific experimental and computational studies on the rearrangement and isomerization pathways of this compound are not extensively documented in publicly available literature, its reactivity can be predicted based on the well-established chemistry of other α-diazo compounds.

The primary rearrangement pathway anticipated for this compound is the Wolff rearrangement. This reaction is a hallmark of α-diazocarbonyl compounds and can be initiated thermally, photochemically, or through catalysis by transition metals. wikipedia.orgorganic-chemistry.org The rearrangement involves the elimination of a dinitrogen molecule to form a highly reactive carbene intermediate. This carbene can then undergo a 1,2-rearrangement to yield a ketene (B1206846). Given the cyclic nature of the imidazole ring, a Wolff rearrangement would be expected to result in a ring contraction.

Another potential reaction pathway for this compound involves the formation of a nitrene intermediate. Some studies on the dipolar cycloaddition reactions of this compound have proposed that the reaction proceeds via a nitrene form of the diazo compound. The formation of a nitrene opens up possibilities for various intramolecular reactions, including rearrangements to form different heterocyclic systems.

Wolff Rearrangement

The Wolff rearrangement of this compound would likely proceed through the following mechanistic steps:

Formation of a Carbene: Under thermal, photochemical, or catalytic conditions, this compound would lose a molecule of dinitrogen (N₂) to form a highly unstable carbene intermediate.

1,2-Rearrangement and Ring Contraction: The carbene would then undergo a 1,2-migration of one of the adjacent ring atoms to the carbene carbon, leading to the formation of a strained ketene intermediate with a contracted ring system.

Trapping of the Ketene: The highly reactive ketene intermediate can be trapped by various nucleophiles. For instance, in the presence of water, it would form a carboxylic acid. If an alcohol is used as the trapping agent, an ester would be formed, and in the presence of an amine, an amide would be the product. chem-station.com

The general mechanism of the Wolff rearrangement can be either a concerted process, where the loss of nitrogen and the 1,2-shift occur simultaneously, or a stepwise process involving the formation of a discrete carbene intermediate. organic-chemistry.orgyoutube.com The exact mechanism can be influenced by the reaction conditions.

Table 1: Plausible Products of Wolff Rearrangement of this compound with Various Nucleophiles

| Nucleophile | Product |

| Water (H₂O) | Carboxylic acid derivative |

| Methanol (CH₃OH) | Methyl ester derivative |

| Ammonia (NH₃) | Amide derivative |

| Diethylamine ((C₂H₅)₂NH) | N,N-Diethylamide derivative |

Note: The products listed in this table are hypothetical and based on the known reactivity of ketenes formed from Wolff rearrangements. Specific experimental data for this compound is not available.

Nitrene-Mediated Rearrangements

The in-situ formation of a nitrene from this compound could lead to a variety of intramolecular reactions. Nitrenes are highly electrophilic species that can undergo insertion into C-H bonds or addition to double bonds. In the context of the imidazole ring, a nitrene intermediate could potentially lead to complex skeletal rearrangements, resulting in the formation of different isomeric heterocyclic structures.

The specific isomerization pathways would depend on the electronic and steric factors of the dicyano-substituted imidazole ring. Computational studies on similar heterocyclic systems could provide valuable insights into the potential energy surfaces and the most likely rearrangement pathways.

Photochemical and Thermal Isomerization

Beyond rearrangement reactions that alter the molecular formula (like the Wolff rearrangement), this compound may also undergo isomerization reactions where the connectivity of the atoms changes, leading to a structural isomer.

Photochemical Isomerization: Upon absorption of light, diazo compounds can form photoisomers. For instance, they can isomerize to the corresponding diazirine, a strained three-membered ring containing two nitrogen atoms. This process is often reversible, with the diazirine reverting to the diazo compound upon heating or further irradiation.

Thermal Isomerization: At elevated temperatures, and in the absence of trapping agents for the carbene, other isomerization pathways might become accessible. These could involve intramolecular cyclizations or rearrangements of the imidazole ring itself, potentially leading to the formation of other five-membered heterocyclic systems.

Table 2: Potential Isomerization Pathways for this compound

| Reaction Type | Intermediate/Product | Conditions |

| Photochemical Isomerization | Diazirine derivative | UV irradiation |

| Thermal Rearrangement | Ring-rearranged isomers | High temperature |

Note: This table outlines potential isomerization pathways based on the general reactivity of diazo compounds. Specific experimental validation for this compound is needed.

Spectroscopic Characterization and Structural Elucidation Studies of 2 Diazo 4,5 Dicyanoimidazole and Its Derivatives

Infrared Spectroscopy in the Assignment of Diazo and Nitrile Vibrational Modes

Infrared spectroscopy is an indispensable tool for the characterization of 2-diazo-4,5-dicyanoimidazole, providing direct evidence for the presence of its key functional groups: the diazo (-N₂) and nitrile (-C≡N) moieties. The vibrational frequencies of these groups are sensitive to their electronic environment, making IR spectroscopy a valuable method for understanding the molecule's structure and bonding.

The diazo group exhibits a strong and characteristic stretching vibration (ν(N≡N)) typically in the range of 2100-2300 cm⁻¹. This absorption is a hallmark of the diazo functionality and its precise position can offer insights into the electronic nature of the imidazole (B134444) ring to which it is attached. For comparison, in other diazo compounds, this band is often observed as a prominent feature in the IR spectrum.

The nitrile groups (-C≡N) also have a characteristic and strong stretching vibration (ν(C≡N)) that typically appears in the region of 2200-2260 cm⁻¹. The presence of two nitrile groups on the imidazole ring of this compound would be expected to give rise to a strong absorption in this region. The intensity and position of this band can be influenced by conjugation with the imidazole ring.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Diazo (-N₂) | N≡N Stretch | 2100 - 2300 |

| Nitrile (-C≡N) | C≡N Stretch | 2200 - 2260 |

Nuclear Magnetic Resonance Spectroscopy for Probing Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of each atom. Although specific experimental ¹H, ¹³C, and ¹⁵N NMR data for this compound are scarce in the literature, the expected chemical shifts can be inferred from data on related imidazole and diazo compounds.

¹H NMR Spectroscopy: Due to the absence of protons directly attached to the imidazole ring in this compound, a ¹H NMR spectrum would be expected to be simple, primarily showing signals from any residual protons from the synthesis or solvent. If the imidazole nitrogen is protonated (in the case of the corresponding diazonium salt), a broad signal in the downfield region would be anticipated.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide valuable information on the carbon framework. The carbon atom of the diazo group (C2) is expected to have a chemical shift in the range of 23-112 ppm, which is relatively upfield compared to imines (155-185 ppm). The nitrile carbons (C4 and C5) would likely resonate in the range of 110-120 ppm. The chemical shifts of the imidazole ring carbons would be influenced by the electron-withdrawing nature of the diazo and dicyano substituents.

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy is particularly informative for this molecule due to the presence of multiple nitrogen atoms. The nitrogen atoms of the diazo group would exhibit characteristic chemical shifts. The terminal nitrogen atom of the diazo group is expected to be more shielded than the nitrogen atom attached to the imidazole ring. The nitrogen atoms of the nitrile groups would also have distinct resonances. The imidazole ring nitrogens would show chemical shifts typical for this heterocyclic system, influenced by the substituents.

The following table provides estimated ¹³C NMR chemical shifts for this compound based on data from analogous compounds.

| Carbon Atom | Estimated Chemical Shift (ppm) |

|---|---|

| C2 (Diazo-substituted) | 23 - 112 |

| C4, C5 (Nitrile-substituted) | ~110 - 120 |

| -C≡N (Nitrile carbons) | ~110 - 120 |

X-ray Crystallography of Derived Crystalline Species (e.g., 2-Azido-1H-imidazole-4,5-dicarbonitrile)

X-ray crystallography provides unambiguous structural information for crystalline compounds. The crystal structure of 2-azido-1H-imidazole-4,5-dicarbonitrile, a derivative of the title compound, has been determined, offering valuable insights into the geometry and intermolecular interactions of this class of molecules.

In the crystal structure of 2-azido-1H-imidazole-4,5-dicarbonitrile, the molecule is nearly planar. iucr.orgnih.govnih.govosti.gov The imidazole ring, along with its nitrile and azido (B1232118) substituents, are largely coplanar. iucr.orgnih.govnih.govosti.gov Molecules in the crystal are linked through N—H···N hydrogen bonds, forming chains that extend along the c-axis. iucr.orgnih.govnih.govosti.gov

The crystallographic data for 2-azido-1H-imidazole-4,5-dicarbonitrile is summarized in the table below. iucr.orgnih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₅HN₇ |

| Molecular Weight | 159.13 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.3217 (6) |

| b (Å) | 12.8128 (11) |

| c (Å) | 7.5202 (6) |

| β (°) | 102.215 (2) |

| Volume (ų) | 689.51 (10) |

| Z | 4 |

Computational and Theoretical Investigations on 2 Diazo 4,5 Dicyanoimidazole

Quantum Chemical Calculations for Molecular Geometry Optimization

The starting point for any theoretical investigation is the accurate prediction of a molecule's three-dimensional structure. For 2-diazo-4,5-dicyanoimidazole, experimental data from X-ray crystallography provides a solid benchmark for the solid-state geometry. However, quantum chemical calculations are essential for determining the optimized geometry in the gas phase, free from crystal packing forces.

Methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock and post-Hartree-Fock methods) would be employed to perform geometry optimization. These calculations would yield crucial information on bond lengths, bond angles, and dihedral angles. A comparative analysis between the computationally derived gas-phase geometry and the experimental solid-state structure could reveal the influence of intermolecular interactions in the crystal lattice on the molecular conformation.

Table 1: Hypothetical Comparison of Geometric Parameters for this compound

| Parameter | Experimental (X-ray) | Calculated (DFT/B3LYP/6-31G*) |

| C4-C5 Bond Length (Å) | Data not available in search results | To be determined |

| N1-C2 Bond Length (Å) | Data not available in search results | To be determined |

| C2-N(diazo) Bond Length (Å) | Data not available in search results | To be determined |

| N(diazo)-N(terminal) Bond Length (Å) | Data not available in search results | To be determined |

| C4-C(cyano) Bond Length (Å) | Data not available in search results | To be determined |

| C-N (cyano) Bond Length (Å) | Data not available in search results | To be determined |

| Imidazole (B134444) Ring Planarity | Data not available in search results | To be determined |

Note: This table is illustrative. The values would be populated upon performing the actual quantum chemical calculations.

Electronic Structure Analysis Including Electrostatic Potential Mapping

Understanding the electronic structure of this compound is key to predicting its reactivity and intermolecular interactions. An analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would provide insights into the molecule's electron-donating and electron-accepting capabilities. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Electrostatic Potential (ESP) mapping is a powerful visualization tool that illustrates the charge distribution on the molecular surface. For this compound, an ESP map would highlight regions of negative potential (electron-rich areas), likely concentrated around the nitrogen atoms of the cyano and diazo groups, and regions of positive potential (electron-poor areas). This information is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack.

Prediction and Validation of Thermodynamic Parameters (e.g., Standard Molar Enthalpy of Formation)

Computational methods can provide reliable estimates of various thermodynamic properties. The standard molar enthalpy of formation (ΔHf°) is a fundamental parameter that quantifies the stability of a compound. While experimental determination through techniques like combustion calorimetry is possible, computational approaches offer a safe and often accurate alternative.

Theoretical calculations of ΔHf° for this compound could be performed using high-level ab initio methods or composite methods like G3 or G4 theory, which are designed to yield highly accurate thermochemical data. These calculated values, once validated against any available experimental data for related compounds, would be crucial for assessing the energetic properties and potential applications of this molecule. A related compound, 4,5-dicyanoimidazole (B129182), has been the subject of such thermochemical studies, which could serve as a valuable reference point.

Computational Studies on Reaction Mechanisms and Transition States (e.g., Nitrene-Type Behavior)

Diazo compounds are well-known precursors to carbenes and nitrenes upon thermal or photochemical decomposition with the loss of nitrogen gas. It has been proposed that the dipolar cycloaddition reactions of this compound may proceed through a nitrene intermediate. Computational chemistry is an indispensable tool for investigating such reaction mechanisms.

By mapping the potential energy surface for the decomposition of this compound, the transition state for nitrogen extrusion can be located and its energy barrier calculated. This would provide a quantitative measure of the compound's stability and the conditions required for nitrene formation. Subsequent calculations could then explore the reactivity of the resulting nitrene, including its cycloaddition reactions and other potential transformations. The identification of intermediates and transition states would provide a detailed, step-by-step understanding of the reaction pathways.

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Properties

A deeper dive into the electronic properties of this compound can be achieved through a variety of DFT and ab initio methods. Beyond HOMO-LUMO analysis, these calculations can determine properties such as dipole moment, polarizability, and hyperpolarizability, which are important for understanding the molecule's interaction with external electric fields and its potential in materials science.

Natural Bond Orbital (NBO) analysis is another powerful technique that can be used to analyze the bonding and charge distribution in detail. For this compound, NBO analysis could provide insights into the nature of the diazo group's attachment to the imidazole ring and the extent of electron delocalization across the molecule due to the electron-withdrawing cyano groups.

Table 2: Hypothetical Calculated Electronic Properties of this compound

| Property | Calculated Value (Method) |

| HOMO Energy | To be determined (DFT/B3LYP/6-31G) |

| LUMO Energy | To be determined (DFT/B3LYP/6-31G) |

| HOMO-LUMO Gap | To be determined (DFT/B3LYP/6-31G) |

| Dipole Moment | To be determined (DFT/B3LYP/6-31G) |

| Standard Molar Enthalpy of Formation (ΔHf°) | To be determined (G3/G4 Theory) |

Note: This table is illustrative and awaits data from specific computational studies.

Advanced Applications and Material Science Perspectives of 2 Diazo 4,5 Dicyanoimidazole

Precursor for High-Nitrogen Content Materials

The high nitrogen content of 2-Diazo-4,5-dicyanoimidazole makes it an excellent precursor for the synthesis of energetic materials and other nitrogen-rich compounds. These materials are of significant interest due to their high heats of formation and potential applications as gas generants or environmentally friendly pyrotechnics. The diazo group is a key functional moiety that can be transformed into other nitrogen-containing linkages, such as the azo bridge.

A prominent example of its application is in the synthesis of 2,2′-Azobis(1H-imidazole-4,5-dicarbonitrile), also known as TCAD. This high-nitrogen compound is synthesized from 2-amino-1H-imidazole-4,5-dicarbonitrile. In the synthetic process, the amino group is first diazotized using sodium nitrite (B80452) in an acidic medium at low temperatures (0 °C) to generate 4,5-dicyanoimidazole-2-diazonium chloride. This intermediate leads to the in situ formation of this compound.

The subsequent reduction of the diazo compound is achieved by adding a solution of anhydrous sodium sulfite. This step facilitates the coupling of two imidazole (B134444) rings through an azo (-N=N-) bridge, yielding the target molecule, TCAD. This compound exhibits very high thermal stability, with a decomposition temperature of 369 °C, making it a promising and robust starting material for a new class of energetic compounds.

Table 1: Synthesis Overview of 2,2′-Azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD)

| Step | Reactants | Key Intermediate | Reagent for Conversion | Final Product |

|---|---|---|---|---|

| 1 | 2-Amino-1H-imidazole-4,5-dicarbonitrile, HCl, NaNO₂ | This compound (in situ) | - | - |

| 2 | This compound | - | Anhydrous Sodium Sulfite (Na₂SO₃) | 2,2′-Azobis(1H-imidazole-4,5-dicarbonitrile) |

Building Block in the Synthesis of Functionalized Imidazole Derivatives

This compound is a valuable building block for introducing the dicyanoimidazole scaffold into more complex molecules. The diazo group is highly reactive and can participate in a variety of chemical transformations, including nucleophilic substitution and cycloaddition reactions, allowing for the synthesis of diverse functionalized imidazole derivatives. longdom.org

One straightforward functionalization is the conversion of the diazo group to an azido (B1232118) group. By reacting this compound with sodium azide (B81097) in an aqueous solution, 2-azido-1H-imidazole-4,5-dicarbonitrile is formed with the vigorous evolution of nitrogen gas. This reaction provides a pathway to another class of high-nitrogen heterocyclic compounds.

Furthermore, this compound can undergo dipolar cycloaddition reactions. Studies have shown its reactivity with dienophiles such as 1,1-dimethoxyethylene and 2,3-dimethylbuta-1,3-diene. rsc.org These reactions expand the synthetic utility of the compound, enabling the construction of more complex fused heterocyclic systems. Another notable reaction is its addition to researchgate.netfullerene, which results in a novel material where the electron-poor dicyanoimidazole heterocycle is attached to the fullerene sphere, demonstrating its role in creating unique carbon-rich molecular architectures.

Role in the Development of Organic Electronic Materials

The 4,5-dicyanoimidazole (B129182) moiety is a potent electron-withdrawing group, making its derivatives attractive candidates for use in organic electronic materials, particularly as n-type (electron-transporting) components.

2-Vinyl-4,5-dicyanoimidazole, commonly known as vinazene, is an important monomer for n-type conjugated polymers used in organic electronics. While this compound is a key compound within the dicyanoimidazole family, the established laboratory-scale synthesis of vinazene does not typically use it as a direct precursor. Instead, the synthesis often starts from the condensation of diaminomaleonitrile (B72808) (DAMN) with acrolein. This reaction forms an intermediate, (1Z)-1-amino-1,2-dicyano-3-aza-1,3,5-hexatriene, which is subsequently cyclized to yield vinazene. The resulting vinazene can be polymerized to produce poly(vinazene), an acidic, n-type material.

In the field of organic photovoltaics (OPVs), there has been a significant shift from fullerene-based acceptors to non-fullerene acceptors (NFAs) due to the latter's tunable electronic properties and broad absorption spectra. Derivatives of 4,5-dicyanoimidazole have been explored in this context. Vinazene-based materials were among the first classes of tunable, solution-processable non-fullerene acceptors investigated for use in organic solar cells, often blended with donor polymers like P3HT. The strong electron-withdrawing nature of the dicyanoimidazole core is crucial for achieving the low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy levels required for efficient electron acceptance and transport in OPV devices.

Contributions to Novel Molecular Materials and Supramolecular Assemblies

The rigid, planar structure of the dicyanoimidazole ring, combined with its capacity for hydrogen bonding and coordination, makes it an excellent component for constructing novel molecular materials and ordered supramolecular assemblies.

The derivatives of this compound serve as excellent examples. The crystal structure of 2-azido-1H-imidazole-4,5-dicarbonitrile, synthesized from the diazo compound, reveals that the molecules are linked in the solid state through N—H⋯N hydrogen bonds between the imidazole proton and a nitrogen atom of a nitrile group. This interaction directs the self-assembly of the molecules into one-dimensional chains, a fundamental motif in crystal engineering and supramolecular chemistry.

Furthermore, the core imidazole scaffold is a well-established ligand in coordination chemistry. The precursor to the diazo compound, 2-amino-4,5-dicyanoimidazole, has been used to synthesize metal-organic frameworks (MOFs). In these structures, the imidazole derivative acts as a bridging ligand, connecting metal ions to form extended, porous networks. This demonstrates the inherent capability of the dicyanoimidazole framework to participate in the bottom-up assembly of highly ordered, functional materials.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-diazo-4,5-dicyanoimidazole, and what are the critical reaction parameters?

- Methodological Answer : The synthesis typically starts with 2-amino-4,5-dicyanoimidazole (prepared from diaminomaleonitrile and cyanogen chloride), followed by diazotization using nitrous acid (HNO₂) or sodium nitrite (NaNO₂) under acidic conditions (e.g., HCl) at 0–5°C . Critical parameters include strict temperature control to avoid side reactions and precise stoichiometry of nitrosating agents. Post-diazotization, coupling reactions with aromatic amines or phenols can yield functionalized diazo derivatives (e.g., 3,300-({4-[(4,5-Dicyano-1H-imidazol-2-yl)-diazenyl]phenyl}imino)dipropionic acid) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies proton environments and cyano/imine groups (e.g., δ 2.45–7.69 ppm in DMSO-d₆ for diazo-coupled derivatives) .

- IR Spectroscopy : Detects -CN stretches (~2230 cm⁻¹) and diazo (-N=N-) vibrations (~1635 cm⁻¹) .

- X-ray Crystallography : Resolves molecular geometry and intermolecular interactions. For example, asymmetric units in sodium complexes of related imidazole derivatives show triclinic symmetry (space group P-1) with unit cell parameters a = 10.0650 Å, b = 18.4670 Å, c = 18.4660 Å .

Q. What are the key reactivity patterns of this compound in heterocyclic synthesis?

- Methodological Answer : The diazo group enables cycloaddition and coupling reactions. For instance, refluxing with 4-hydroxy-6-methylpyran-2-one in alcohols (n-butanol, 48 hours) forms imidazo[1,2-a]pyrimidines via nucleophilic attack and ring expansion . Solvent choice (e.g., ethanol vs. methanol) and reaction duration (24–48 hours) influence product distribution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer : Low yields (e.g., 10% for 2-acetamido-4,5-dicyanoimidazole ) may arise from competing side reactions or unstable intermediates. Optimization strategies include:

- Catalytic Additives : Use of glacial acetic acid to stabilize intermediates .

- Chromatographic Purification : Silica gel chromatography with hexane/ethyl acetate (7:3) improves purity .

- Reaction Monitoring : TLC or in-situ IR to track diazo group consumption .

Q. What are the mechanistic insights into the formation of imidazo[1,2-a]pyrimidines from this compound?

- Methodological Answer : The reaction proceeds via nucleophilic attack of the diazo group on the carbonyl carbon of pyran-2-one, followed by cyclization and elimination of water. Computational studies (e.g., DFT) can model transition states, while isotopic labeling (¹⁵N) confirms bond reorganization . Evidence from crystallographic data (CCDC No. 663300) supports a tricyclic product with a fused imidazole-pyrimidine core .

Q. What strategies are employed in crystallographic refinement of metal complexes involving this compound ligands?

- Methodological Answer :

- Hydrogen Atom Placement : H atoms on carboxy groups are refined freely, while others use riding models (Uiso = 1.2×Ueq of carrier atoms) .

- Disorder Modeling : Partial occupancy refinement for solvent molecules (e.g., water in MOFs) .

- Validation Tools : R1/wR2 residuals (e.g., R1 = 0.0943, wR2 = 0.2446 ) and PLATON checks for missed symmetry.

Key Research Challenges and Recommendations

- Challenge : Inconsistent diazo group stability under ambient conditions.

Recommendation : Store derivatives at –20°C under inert atmosphere . - Challenge : Limited electronic data for diazo derivatives in device applications.

Recommendation : Explore conductivity measurements (e.g., memristor behavior ) via impedance spectroscopy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。